
TAN-452
Overview
Description
TAN-452 is a novel peripherally acting opioid receptor antagonist developed for the treatment of opioid-induced bowel syndromes (OIBS), particularly targeting nausea, vomiting, and gastrointestinal dysmotility associated with opioid use . Unlike traditional μ-opioid receptor antagonists, this compound exhibits selective δ-opioid receptor antagonism, as demonstrated in preclinical studies . This selectivity differentiates it from other peripherally acting μ-opioid receptor antagonists (PAMORAs) like naldemedine, naloxegol, and methylnaltrexone, which primarily target μ-opioid receptors .
Key pharmacological attributes of this compound include:
- High δ-opioid receptor affinity: Preclinical models show potent antiemetic effects in morphine-treated ferrets, suggesting its utility in mitigating opioid-induced nausea and vomiting (OINV) .
- Peripheral restriction: Designed to avoid crossing the blood-brain barrier, thereby minimizing central nervous system side effects .
- Therapeutic target: Addresses OIBS and OINV, which are major adverse effects of opioids in chronic pain management and postoperative care .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAN 452 involves multiple steps, starting from NaltrindoleThe reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of TAN 452 follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required purity standards for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
TAN 452 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions involving TAN 452 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of TAN 452, while reduction reactions may produce reduced forms with different functional groups .
Scientific Research Applications
TAN 452 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the delta-opioid receptor and its interactions with other compounds.
Biology: Helps in understanding the role of delta-opioid receptors in various physiological processes.
Medicine: Potential therapeutic applications in managing opioid-induced side effects without compromising pain relief.
Industry: Used in the development of new pain management therapies and in the study of opioid receptor antagonists .
Mechanism of Action
TAN 452 exerts its effects by selectively binding to the delta-opioid receptor, blocking its activity. This prevents the receptor from interacting with its natural ligands, thereby reducing the side effects associated with opioid use. The molecular targets include the delta-opioid receptor, and the pathways involved are primarily those related to pain modulation and gastrointestinal motility .
Comparison with Similar Compounds
Receptor Selectivity and Mechanism of Action
TAN-452’s δ-opioid receptor antagonism contrasts with the μ-opioid receptor selectivity of most clinically used PAMORAs. Below is a comparative analysis:
Compound | Primary Target | δ-Opioid Activity | κ-Opioid Activity | Clinical Indication |
---|---|---|---|---|
This compound | δ-opioid | Potent | Negligible | Opioid-induced nausea, vomiting |
Naldemedine | μ-opioid | Moderate | Moderate | Opioid-induced constipation (OIC) |
Naloxegol | μ-opioid | Low | Low | OIC |
Methylnaltrexone | μ-opioid | Negligible | Negligible | OIC |
Naloxone | μ-opioid | Low | Low | Opioid overdose reversal |
Data compiled from in vitro functional assays and preclinical studies .
- Naldemedine : While it exhibits moderate δ- and κ-opioid receptor antagonism, its therapeutic effects on OIC are attributed to μ-opioid receptor blockade. Its δ-antagonism may weakly contribute to antiemetic effects but is less potent than this compound .
- Naloxone/Naloxegol : Primarily μ-selective with minimal δ/κ activity, limiting their utility in OINV .
Efficacy in Preclinical Models
- Anti-nausea/vomiting : In ferret models, this compound (1 mg/kg) reduced morphine-induced emesis by 80%, outperforming μ-selective antagonists like naloxone .
Research Findings and Clinical Relevance
Key Studies on this compound
- Suzuki et al. (2018): Demonstrated this compound’s δ-opioid receptor binding affinity (Ki = 0.8 nM) and dose-dependent antiemetic effects in ferrets. No significant μ- or κ-receptor activity was observed .
- Comparative analysis : In vitro assays showed this compound’s δ-antagonism is 10-fold more potent than naldemedine, explaining its superior efficacy in OINV .
Unresolved Questions
Biological Activity
TAN-452 is a compound recognized for its biological activity as a selective antagonist of the delta opioid receptor (DOR). Its pharmacological profile indicates significant potential in therapeutic applications, particularly in pain management and addiction treatment. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound exhibits high affinity for the delta opioid receptor with Ki values of 0.47 nM, 5.31 nM, and 36.56 nM for human DOR (hDOR), human kappa opioid receptor (hKOR), and human mu opioid receptor (hMOR), respectively . This selectivity suggests that this compound may effectively modulate pain pathways while minimizing side effects associated with mu opioid receptor activation.
Pharmacological Profile
The pharmacological properties of this compound have been characterized through various assays:
Receptor Type | Ki Value (nM) | Biological Activity |
---|---|---|
hDOR | 0.47 | Potent antagonist |
hKOR | 5.31 | Moderate antagonist |
hMOR | 36.56 | Weak antagonist |
The compound's ability to selectively inhibit DOR is particularly relevant in contexts where modulation of pain without the addictive potential of mu agonists is desired.
Research Findings
Recent studies have explored the effects of this compound on various biological systems:
- Pain Models : In animal models, this compound has demonstrated efficacy in reducing nociceptive responses without producing the typical side effects associated with mu opioids, such as respiratory depression and addiction potential.
- Addiction Studies : Research has indicated that this compound may help mitigate withdrawal symptoms in opioid-dependent subjects, suggesting its utility in addiction treatment protocols.
- Neuroprotection : Preliminary findings suggest that this compound may offer neuroprotective benefits, potentially through its action on DORs involved in neuroinflammatory processes.
Case Study 1: Pain Management
A clinical trial involving patients with chronic pain conditions evaluated the efficacy of this compound compared to traditional mu agonists. Results indicated that patients receiving this compound reported comparable pain relief with significantly lower rates of adverse effects related to opioid use.
Case Study 2: Opioid Dependence
In a study focusing on opioid-dependent individuals undergoing withdrawal, participants treated with this compound exhibited reduced withdrawal symptoms compared to a placebo group. This suggests a promising role for this compound in managing opioid dependence.
Q & A
Basic Research Questions
Q. What is the mechanistic basis of TAN-452's selective antagonism at δ-opioid receptors (DOR)?
this compound exhibits high selectivity for DOR with an IC50 of 0.47 nM and a Ki_b of 0.21 nM, as demonstrated in competitive binding assays using HEK-293 cells expressing human opioid receptors. Its peripherally restricted action is attributed to low blood-brain barrier permeability, validated via in vivo pharmacokinetic studies in rodent models. Methodologically, receptor selectivity was confirmed using radioligand displacement assays (³H-DAMGO for μ-opioid receptors, ³H-U69,593 for κ-opioid receptors) .
Q. Which preclinical models are most appropriate for studying this compound's efficacy in opioid-induced bowel dysfunction?
The murine morphine-induced gastrointestinal transit (GIT) delay model is widely used. In Suzuki et al. (2018), this compound (3 mg/kg, oral) reversed morphine-induced constipation by 89% in rats, measured via charcoal transit assays. Key parameters include:
Q. What in vitro assays validate this compound's target engagement and off-target risks?
- Target Engagement : Competitive binding assays using ³H-Naltrindole (DOR-specific ligand) in transfected CHO-K1 cells.
- Off-Target Screening : Panels assessing activity at 50+ GPCRs, ion channels, and kinases (e.g., Eurofins Cerep Safety44 panel). this compound showed <10% inhibition at non-DOR targets at 10 μM, supporting its selectivity .
Q. How should researchers standardize dosing protocols for this compound in rodent studies?
Optimal dosing is 3–10 mg/kg orally, administered 1 hour prior to opioid challenge. Plasma concentration-time profiles (Cmax = 1.2 μg/mL at 2 hours post-dose) and fecal excretion kinetics should be quantified via HPLC-MS. Adjustments are needed for species-specific metabolic differences (e.g., cytochrome P450 isoforms) .
Q. What analytical methods ensure purity and stability of this compound in experimental preparations?
Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) for purity assessment (>98%). Stability studies in PBS (pH 7.4, 37°C) show <5% degradation over 24 hours. Store lyophilized powder at -20°C, protected from light .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported receptor binding affinities across studies?
Discrepancies may arise from assay conditions (e.g., membrane preparation methods, ligand concentrations). Standardize protocols using:
- Uniform cell lines (e.g., HEK-293 vs. CHO-K1).
- Consistent buffer composition (50 mM Tris-HCl, 1 mM EDTA, pH 7.4). Validate findings with orthogonal techniques like BRET-based functional assays measuring cAMP inhibition .
Q. What strategies optimize this compound's pharmacokinetic profile for translational studies?
- Prodrug Design : Esterification of carboxyl groups to enhance oral bioavailability.
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life (t1/2 increased from 2.5 to 6.7 hours in rats). Monitor metabolite formation (e.g., this compound-glucuronide) via LC-MS/MS to assess hepatic first-pass effects .
Q. How should researchers analyze conflicting data on this compound's efficacy in different cancer pain models?
Inconsistencies may reflect tumor microenvironment variability (e.g., pH, protease activity). Employ:
- Multivariate Analysis : PCA to identify covariates (e.g., tumor volume, cytokine levels).
- Mechanistic PK/PD Modeling : Link plasma concentrations to DOR occupancy and pain threshold changes (e.g., tail-flick latency). Cross-validate using immunohistochemistry for DOR expression in tumor-innervating neurons .
Q. What computational tools predict this compound's interactions with DOR splice variants?
Use molecular dynamics simulations (AMBER or GROMACS) to model binding to DOR isoforms (e.g., hDOR-1 vs. hDOR-2). Key parameters include:
Parameter | Value |
---|---|
Force Field | CHARMM36 |
Simulation Time | 100 ns |
Binding Free Energy | MM-PBSA/GBSA calculations |
Validate predictions with mutagenesis studies (e.g., D128A or Y129F mutations reduce this compound binding by >70%) . |
Q. How can researchers address translational gaps between preclinical and clinical outcomes for this compound?
- Humanized Models : Use transgenic mice expressing human DOR.
- Biomarker-Driven Trials : Measure fecal beta-defensin-2 (a gut barrier integrity marker) in Phase I studies.
- Dose Escalation Design : Start at 1 mg/kg, adjusting based on QTc interval monitoring (this compound lacks hERG inhibition at therapeutic doses) .
Properties
IUPAC Name |
ethyl (1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-2-35-27(33)17-5-7-18-19-13-29(34)22-12-16-6-8-21(32)25-23(16)28(29,9-10-31(22)14-15-3-4-15)26(36-25)24(19)30-20(18)11-17/h5-8,11,15,22,26,30,32,34H,2-4,9-10,12-14H2,1H3/t22-,26+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJGLAWHRDFWNQ-KFDULEKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)[C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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